molecular formula C7H5NO3 B114606 5-Nitroso-1,3-benzodioxole CAS No. 146853-20-5

5-Nitroso-1,3-benzodioxole

Cat. No. B114606
Key on ui cas rn: 146853-20-5
M. Wt: 151.12 g/mol
InChI Key: PTRAFYFIBIIJSE-UHFFFAOYSA-N
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Patent
US05273997

Procedure details

1,2-Methylenedioxy-4-nitrobenzene (8.3 g, 0.05 mol) was dissolved in tetrahydrofuran (150 ml) with rhodium on carbon catalyst (0.2 g) at 0° C. and was treated dropwise with hydrazine hydrate (2.8 g, 0.055 mol). On completion of the addition, the mixture was stirred for 1 hour and then filtered through a HYFLO (Trade Mark) filter. The resulting solution was added dropwise to a chilled, stirred solution of iron (III) chloride hexahydrate (27.5 g, 0.1 mol) in water (150 ml). On completion of the addition, water (220 ml) was added and the green precipitate was filtered off, washed with water and dried overnight under high vacuum. 1,2-Methylenedioxy-4-nitrosobenzene was obtained as a green solid (3.7 g, 50% yield) by column chromatography eluting on silica with dichloromethane. M.p. 90°-92° C. M+ (CI):152 (M+ +H)
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
27.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:4]2[CH:5]=[C:6]([N+:9]([O-])=[O:10])[CH:7]=[CH:8][C:3]=2[O:2]1.O.NN>O1CCCC1.[Rh].O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:1]1[O:12][C:4]2[CH:5]=[C:6]([N:9]=[O:10])[CH:7]=[CH:8][C:3]=2[O:2]1 |f:1.2,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C1OC2=C(C=C(C=C2)[N+](=O)[O-])O1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
27.5 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
FILTRATION
Type
FILTRATION
Details
filtered through a HYFLO (Trade Mark)
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise to a chilled
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the green precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OC2=C(C=C(C=C2)N=O)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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